molecular formula C20H14ClF3N2O2 B6547606 1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946231-20-5

1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547606
CAS No.: 946231-20-5
M. Wt: 406.8 g/mol
InChI Key: MGZDEGRGLHROEC-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 3-chlorophenylmethyl group at position 1, a carboxamide group at position 3 linked to a 2-(trifluoromethyl)phenyl moiety, and a keto group at position 6. The molecular formula is C₂₀H₁₄ClF₃N₂O₂, with a molecular weight of 428.79 g/mol.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-5-3-4-13(10-15)11-26-12-14(8-9-18(26)27)19(28)25-17-7-2-1-6-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDEGRGLHROEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5, C₂₀H₁₄ClF₃N₂O₂ ) serves as a structurally analogous derivative . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 338782-67-5)
Benzyl Substituent 3-Chlorophenylmethyl at position 1 3-(Trifluoromethyl)benzyl at position 1
Amide Group N-linked to 2-(trifluoromethyl)phenyl at position 3 N-linked to unsubstituted phenyl at position 3
Pyridine Substituents 6-Oxo group; no halogen on pyridine ring 5-Chloro and 6-oxo groups on pyridine ring
Molecular Formula C₂₀H₁₄ClF₃N₂O₂ C₂₀H₁₄ClF₃N₂O₂
Key Structural Variance Chloro on benzyl group; trifluoromethyl on amide’s phenyl ring Chloro on pyridine ring; trifluoromethyl on benzyl group

Implications of Structural Differences:

In contrast, the analog’s 3-(trifluoromethyl)benzyl group provides stronger electron-withdrawing properties, which may influence redox behavior or binding interactions .

Amide Group Positioning: The 2-(trifluoromethyl)phenyl moiety in the target compound’s amide group introduces steric hindrance and lipophilicity, possibly affecting solubility or target selectivity.

Halogen Placement :

  • The 5-chloro substituent on the analog’s pyridine ring could enhance intermolecular interactions (e.g., halogen bonding) compared to the target compound, where the chloro group is positioned on the benzyl chain. This difference might alter biological activity or crystallinity .

Physicochemical Properties :

  • Both compounds share identical molecular formulas but differ in substituent positions. The target’s chloro and trifluoromethyl groups are distributed across separate aromatic rings, which may reduce intramolecular dipole interactions compared to the analog’s clustered electron-withdrawing groups.

Research Findings (Limitations):

No direct experimental data (e.g., IC₅₀, solubility, or crystallographic studies) are available for the target compound in the provided evidence. However, the analog (CAS 338782-67-5) has been cataloged as a research chemical, suggesting its use in exploratory studies . Computational modeling or structure-activity relationship (SAR) analyses could further elucidate the impact of these structural variations.

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